(R)-Azepan-3-amine

Description

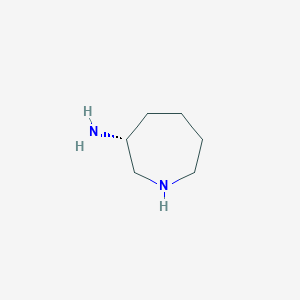

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-azepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUBYASTGWKFHK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428010 | |

| Record name | (R)-Azepan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124932-43-0 | |

| Record name | (R)-Azepan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-3-amino-Hexahydro-1H-Azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to (R)-Azepan-3-amine (CAS: 124932-43-0) for Pharmaceutical Development

This document provides a comprehensive technical overview of this compound, a critical chiral building block in modern medicinal chemistry. Designed for researchers, process chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, application, and handling.

Executive Summary: The Strategic Importance of a Chiral Scaffold

This compound, a seven-membered heterocyclic amine, is more than a mere chemical intermediate; it is an enabling scaffold in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is fundamental to the efficacy and safety of the drugs it helps create. The azepane ring system offers a unique three-dimensional conformation that is increasingly leveraged in drug design to optimize binding interactions with biological targets.[1][2]

The most prominent application of this compound is as a key intermediate in the production of Besifloxacin, a fourth-generation fluoroquinolone antibiotic approved for treating bacterial conjunctivitis. The specific (R)-enantiomer is crucial for the drug's potent bactericidal activity against both gram-positive and gram-negative bacteria.[3] Beyond this established role, the 3-aminoazepane motif is a recurring feature in a growing number of clinical candidates, particularly in the development of kinase inhibitors and other targeted therapies.[2][4][5] This guide will elucidate the technical details necessary to effectively utilize this high-value intermediate.

Core Physicochemical & Quality Attributes

A thorough understanding of the compound's physical and chemical properties is the foundation for its successful application in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 124932-43-0 | [6] |

| Molecular Formula | C₆H₁₄N₂ | [6] |

| Molecular Weight | 114.19 g/mol | [6] |

| IUPAC Name | (3R)-azepan-3-amine | [6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | [7] |

| Density | 0.9 ± 0.1 g/cm³ | |

| Refractive Index | 1.453 | |

| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |

Table 1: Physicochemical Properties of this compound.

For GMP-compliant applications, stringent quality control is non-negotiable. The following specifications represent a typical, robust release panel for this intermediate.

| Parameter | Specification | Rationale & Typical Method |

| Assay (by GC) | ≥ 99.0% | Ensures potency and minimizes process-related impurities. |

| Enantiomeric Purity (ee) | ≥ 99.0% | Critical for the final API's stereospecific activity. (Chiral GC/HPLC) |

| Isomer Content (S-enantiomer) | ≤ 0.5% | A key control point to prevent contamination with the undesired enantiomer. |

| Moisture Content (by KF) | ≤ 1.0% | Water can interfere with downstream reactions, particularly those involving organometallics or acylating agents. |

| Individual Impurity | ≤ 0.1% | Controls for known and unknown process-related impurities. (GC/HPLC) |

Table 2: Representative Quality Control Specifications.

Synthesis: From Natural Amino Acids to Chiral Intermediate

The most scalable and economically viable synthetic routes to enantiopure 3-aminoazepanes leverage the chiral pool, starting from natural amino acids.[4] The synthesis of this compound is efficiently achieved from D-lysine, an approach that anchors the desired stereochemistry from the outset.

The strategic decision to start with D-lysine is causal: it provides the correct absolute stereochemistry at the eventual C3 position of the azepane ring, avoiding costly and often lower-yielding chiral resolution or asymmetric synthesis steps. The process involves a key intramolecular cyclization followed by reduction.

Caption: Synthetic workflow for this compound from D-Lysine.

Detailed Experimental Protocol: Synthesis of (R)-3-[(tert-butoxycarbonyl)amino]azepane

This protocol is adapted from established methodologies for the synthesis of Boc-protected this compound, a stable and versatile precursor.[10][11]

-

Step 1: Esterification of D-Lysine:

-

Suspend D-lysine hydrochloride (1.0 eq) in methanol (10 vol).

-

Cool the suspension to 0°C and bubble dry HCl gas through it for 2-3 hours, or add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours until a clear solution is obtained.

-

Concentrate the reaction mixture in vacuo to yield the crude D-lysine methyl ester dihydrochloride.

-

-

Step 2: Base-Mediated Cyclization to (R)-3-Aminocaprolactam:

-

Prepare a solution of sodium methoxide (2.5 eq) in methanol (15 vol).

-

Add the crude D-lysine methyl ester from Step 1 to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. The resulting residue contains the crude lactam.

-

-

Step 3: Boc Protection:

-

Dissolve the crude lactam in a suitable solvent system (e.g., dioxane/water).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq).

-

Stir at room temperature for 12-18 hours.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield crude (R)-3-(Boc-amino)caprolactam. Purify by column chromatography if necessary.

-

-

Step 4: Lactam Reduction:

-

Causality Note: Direct reduction of the amide is required. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous on a large scale. Alternative methods involving conversion to an imido ester followed by catalytic hydrogenation offer a milder, more scalable approach.[11]

-

Method A (Hydrogenation): Dissolve the Boc-protected lactam (1.0 eq) in dry dichloromethane. Add Meerwein's salt (e.g., trimethyloxonium tetrafluoroborate, 1.2 eq) and stir until the lactam is consumed. Without isolation, transfer the crude imido ester to a hydrogenation reactor, add a 5% Pt/C catalyst, and hydrogenate under 5 bar H₂ at room temperature for 2-4 hours.[11]

-

Filter the catalyst and concentrate the filtrate to yield crude (R)-3-(Boc-amino)azepane.

-

-

Step 5: Deprotection (to yield the final product):

-

Dissolve the crude (R)-3-(Boc-amino)azepane in dichloromethane (10 vol).

-

Add trifluoroacetic acid (TFA, 5 vol) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the product as a salt, or neutralize with a base and extract the free amine.

-

Analytical Characterization: A Multi-Technique Approach

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework and connectivity.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The spectrum is expected to show complex multiplets for the azepane ring protons and distinct signals for the amine protons.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. Six distinct signals are expected, corresponding to the six carbon atoms of the azepane ring.

-

2D NMR (HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are recommended to establish C-H and long-range C-H correlations.

-

Protocol: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive mode. This soft ionization technique will primarily show the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The expected m/z for the [M+H]⁺ ion is approximately 115.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity (enantiomeric excess, ee). This is the most critical analytical test for a chiral intermediate.

-

Methodology:

-

Column: A chiral stationary phase is required (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation of the (R) and (S) enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for aliphatic amines after derivatization, or another suitable detection method like CAD or ELSD can be used.

-

Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess is calculated as: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.

-

Applications in Drug Discovery: The Besifloxacin Case Study

The primary industrial application of this compound is in the synthesis of Besifloxacin. It is introduced into the fluoroquinolone core via a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine of the azepane ring displaces a fluorine atom on the quinolone core.

Caption: Role of this compound in Besifloxacin synthesis.

This reaction highlights the importance of the compound's bifunctional nature. The secondary amine acts as the nucleophile, while the primary amine at the chiral center remains available for further derivatization or, in this case, contributes to the final drug's solubility and target engagement profile. The rigid, chair-like conformation of the azepane ring positions the substituents in a well-defined spatial orientation, which is critical for binding to bacterial DNA gyrase and topoisomerase IV.

Safety, Handling, and Storage

As a primary and secondary amine, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Profile: While specific data for the pure (R)-enantiomer is limited, the racemic mixture is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[12] It should be treated as a corrosive and toxic substance.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.

-

Handling:

-

Storage:

-

Spill & First Aid:

-

In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15]

-

For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]

-

If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[13][14]

-

References

- Vertex AI Search. (2026). Exploring (R)

- Kadyrov, R., & Tok, O. L. (n.d.). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. SynOpen.

- Thieme. (n.d.). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. Thieme Connect.

- Coolpharm. (n.d.). This compound CAS 124932-43-0.

- Kadyrov, R., & Tok, O. L. (2021). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]- piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Synthesis, 53(20), 3735-3740.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Center for Biotechnology Inform

- BLD Pharm. (n.d.). This compound CAS 124932-43-0.

- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.

- Pharmaffiliates. (n.d.). This compound CAS 124932-43-0.

- Smolecule. (n.d.). Buy (S)-Azepan-3-amine hydrochloride.

- Google Patents. (n.d.). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.

- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Benchchem. (n.d.). Azepan-3-one Derivatives Emerge as Potent Kinase Inhibitors.

- Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

- Kao Chemicals. (2021).

- Thermo Fisher Scientific. (2013).

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 733-746.

- Resyn Biosciences. (n.d.). MSDS Amine.

- Meyers, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. |124932-43-0|C6H14N2|MFCD00044964|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 8. 124932-43-0|this compound|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemical.kao.com [chemical.kao.com]

- 15. resynbio.com [resynbio.com]

(R)-Azepan-3-amine: A Technical Guide to a Privileged Chiral Scaffold in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Saturated Heterocycles

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable three-dimensional frameworks for the design of novel therapeutic agents. Among these, the seven-membered azepane ring system has garnered significant attention due to its conformational flexibility and its presence in numerous approved drugs.[1][2] The introduction of a chiral center into such a scaffold dramatically increases its utility, allowing for stereospecific interactions with biological targets like enzymes and receptors. This stereochemical control is a cornerstone of modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[3]

This guide provides an in-depth technical overview of (R)-Azepan-3-amine, a key chiral building block whose specific stereoconfiguration is critical for the biological activity of several advanced pharmaceutical compounds. We will explore its molecular structure, conformational dynamics, stereochemical significance, enantioselective synthesis, and applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable intermediate.

Molecular Identity and Physicochemical Properties

This compound is a cyclic secondary amine with a primary amine substituent at the chiral third position of the seven-membered ring. Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

-

IUPAC Name : (3R)-azepan-3-amine[4]

-

Synonyms : (R)-3-Aminohexahydroazepine, (3R)-Hexahydro-1H-azepin-3-amine[5]

A summary of its key physicochemical properties is presented in Table 1. These properties are essential for process development, ensuring stability and appropriate handling under manufacturing conditions.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 69.6 ± 22.0 °C | |

| Refractive Index | 1.453 | |

| Topological Polar Surface Area | 38.1 Ų | [4][8] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Molecular Structure and Stereochemistry

The Azepane Scaffold

The core of the molecule is the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom.[2] Unlike the more rigid five- and six-membered rings (pyrrolidine and piperidine), the azepane ring possesses greater conformational flexibility, existing in a dynamic equilibrium between several non-planar chair and boat conformations.[9] This flexibility can be advantageous in drug design, allowing the molecule to adapt its shape to fit complex binding pockets.

The (R)-Stereocenter: A Determinant of Biological Activity

The defining feature of this compound is the chiral center at the C3 position, which confers its optical activity. The "(R)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the stereocenter are ranked, and the orientation is assigned. For this molecule, the primary amine group (-NH₂) has the highest priority, followed by the path toward the ring nitrogen (C2-N), then the path away from the ring nitrogen (C4-C5...), with the hydrogen atom having the lowest priority.

The absolute configuration of this stereocenter is critical. The biological activity of molecules incorporating this scaffold is often dependent on one specific enantiomer.[10] The opposing (S)-enantiomer may be inactive or even exhibit undesirable off-target effects.[3] Therefore, ensuring high enantiomeric purity (typically >98%) is a critical quality control parameter in its synthesis and use.

Caption: 2D representation highlighting the chiral center at C3.

Enantioselective Synthesis: Pathways to Stereochemical Purity

The production of enantiomerically pure this compound is a critical challenge that has been addressed through various synthetic strategies. Direct synthesis of the racemate followed by chiral resolution is often inefficient. Therefore, asymmetric synthesis, which establishes the desired stereocenter early in the process using chiral starting materials or catalysts, is the preferred approach.

One well-established route starts from the readily available chiral pool starting material, D-lysine.[11] This method leverages the inherent stereochemistry of the natural amino acid to construct the chiral azepane ring.

Example Protocol: Synthesis of (R)-3-(Boc-amino)azepane from D-Lysine

This protocol is a conceptual illustration based on established methodologies for converting amino acids to cyclic amines.[11]

Objective: To synthesize the N-Boc protected form of this compound, a stable intermediate, starting from D-lysine.

Step 1: Protection and Lactamization of D-Lysine

-

Procedure: D-lysine is first protected at both the α- and ε-amino groups, typically with the Boc (tert-butyloxycarbonyl) group. The protected D-lysine is then subjected to intramolecular cyclization conditions (e.g., using a coupling agent like DCC/DMAP) to form the corresponding N-Boc protected 3-(Boc-amino)azepan-2-one (a seven-membered lactam).

-

Causality: Protecting the amino groups prevents unwanted side reactions. The intramolecular cyclization is driven by the formation of a stable amide bond, establishing the seven-membered ring. The stereocenter from D-lysine is preserved throughout this process.

Step 2: Reduction of the Lactam

-

Procedure: The lactam carbonyl group is selectively reduced to a methylene group (-CH₂-). This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF).

-

Causality: The reduction of the amide to an amine is a standard transformation. The choice of a strong reducing agent is necessary to reduce the resonance-stabilized amide bond. This step converts the lactam into the desired protected azepane.

Step 3: Deprotection

-

Procedure: The Boc protecting groups are removed under acidic conditions, for example, by treating the product from Step 2 with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane.

-

Causality: The Boc group is designed to be stable under many reaction conditions but labile to acid. This selective removal yields the final this compound, often as a salt (e.g., hydrochloride), which can be neutralized to obtain the free base.

Caption: Simplified workflow for the enantioselective synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial side-chain intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride .

Case Study: Besifloxacin

Besifloxacin is an FDA-approved topical antibiotic used for the treatment of bacterial conjunctivitis. Its molecular structure features the this compound moiety attached at the C-7 position of the quinolone core.

-

Role of the this compound Moiety: The introduction of this specific chiral substituent is a key structural modification that enhances the drug's bactericidal efficacy. The three-dimensional arrangement of the azepane ring and its amino group allows for optimal binding to its bacterial targets: DNA gyrase and topoisomerase IV. This interaction disrupts bacterial DNA replication and repair, leading to rapid cell death. The (R)-configuration is essential for this potent activity; the corresponding (S)-enantiomer or other analogs exhibit significantly reduced antibacterial effects.

Beyond Besifloxacin, the unique steric and electronic properties of this compound make it a valuable building block for creating libraries of novel compounds in various therapeutic areas.[12] Its presence in a lead compound can improve potency, selectivity, and pharmacokinetic properties. The azepane scaffold is being explored for its potential in developing agents targeting the central nervous system (CNS), kinase inhibitors, and other disease areas.[1][12][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a privileged chiral scaffold that embodies the principles of modern stereospecific drug design. Its unique seven-membered ring structure, combined with the critical (R)-configuration at the C3 position, provides a powerful tool for medicinal chemists to craft highly potent and selective therapeutic agents. The successful application of this building block in the antibiotic Besifloxacin highlights the profound impact that precise stereochemical control has on biological activity. As the demand for novel and more effective drugs continues to grow, the strategic use of well-defined chiral intermediates like this compound will remain a cornerstone of innovation in pharmaceutical research and development.

References

- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C6H14N2 | CID 7145034. PubChem, National Institutes of Health.

- (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288. PubChem, National Institutes of Health.

- Zha, G., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162.

- (R)-3-Amino-Hexahydro-1H-Azepin 124932-43-0. Hangzhou Longshine Bio-Tech.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Wuhan University of Technology Institutional Repository.

- Azepan-3-amine | C6H14N2 | CID 2756445. PubChem, National Institutes of Health.

- Enantioselective Synthesis of [b]‐Annul

- Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

- A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. Google Patents.

- CAS No : 124932-43-0 | Product Name : this compound. Pharmaffiliates.

- Azepane. Wikipedia.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.

- Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.

- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 124932-43-0|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

- 10. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(3R)-azepan-3-amine IUPAC name and synonyms

An In-depth Technical Guide to (3R)-azepan-3-amine: A Key Chiral Building Block in Pharmaceutical Synthesis

Introduction

In the landscape of modern medicinal chemistry, the structural complexity and stereochemical purity of molecular building blocks are paramount to the development of safe and efficacious therapeutic agents. Among the vast library of heterocyclic scaffolds, the azepane ring system has emerged as a privileged structure, present in over 20 FDA-approved drugs.[1] This guide focuses on a specific, high-value derivative: (3R)-azepan-3-amine . As a chiral seven-membered heterocyclic amine, its unique three-dimensional architecture makes it an indispensable intermediate in the synthesis of advanced pharmaceuticals.[2][3]

This document, prepared for researchers, chemists, and drug development professionals, provides a comprehensive overview of (3R)-azepan-3-amine, from its fundamental nomenclature and properties to the critical methodologies for its stereoselective synthesis and its pivotal application in the production of potent antibiotics like Besifloxacin.[2][4] We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is the foundation of all further research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R)-azepan-3-amine .[5] The "(3R)" prefix is a stereochemical descriptor that defines the absolute configuration of the chiral center at the C3 position of the azepane ring, which is crucial for its biological activity in target molecules.

For practical laboratory and commercial purposes, a variety of synonyms and identifiers are used. These are consolidated in the table below for clarity and cross-referencing.

| Identifier Type | Value | Source |

| IUPAC Name | (3R)-azepan-3-amine | PubChem[5] |

| Common Synonym | (R)-Azepan-3-amine | PubChem[5] |

| CAS Number | 124932-43-0 | PubChem[2][5] |

| Molecular Formula | C₆H₁₄N₂ | PubChem[5] |

| Other Synonyms | (R)-3-Aminohexahydro-1H-azepine, (R)-3-Aminoazepane, Besifloxacin Impurity G | PubChem[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is essential for process development, optimization of reaction conditions, and ensuring safety. (3R)-azepan-3-amine is typically supplied as a colorless to pale yellow liquid.[2]

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | PubChem[5][6] |

| Boiling Point | 180.9 ± 8.0 °C (at 760 mmHg) | ProChemtrade[2] |

| Density | 0.9 ± 0.1 g/cm³ | ProChemtrade[2] |

| Flash Point | 69.6 ± 22.0 °C | ProChemtrade[2] |

| Purity (Typical) | >98% | ProChemtrade[2] |

The Imperative of Chirality: Synthesis and Resolution

The presence of a stereocenter at the C3 position means that azepan-3-amine exists as a pair of enantiomers, (3R) and (3S). In pharmaceutical applications, it is common for only one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7] Therefore, obtaining the enantiomerically pure (3R)-azepan-3-amine is not merely a matter of purity but a fundamental requirement for drug safety and efficacy.

Two primary strategies are employed to achieve this: asymmetric synthesis or chiral resolution of a racemic mixture. While asymmetric synthesis creates the desired enantiomer directly, chiral resolution remains a robust and widely used industrial method for separating a 50:50 mixture of enantiomers.[8]

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a self-validating system for isolating (3R)-azepan-3-amine from a racemic mixture. The underlying principle is the reaction of the racemic amine (a base) with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[8]

Resolving Agent Selection: The choice of resolving agent is critical. For basic amines like azepan-3-amine, chiral carboxylic acids such as tartaric acid or mandelic acid are effective. The formation of (3R)-Azepan-3-amine Mandelate in chemical databases suggests that mandelic acid is a field-proven choice for this specific resolution.[9][10]

Step-by-Step Methodology:

-

Preparation: Dissolve one equivalent of racemic azepan-3-amine in a suitable solvent, such as methanol or ethanol. The solvent choice is crucial as it must allow for the differential solubility of the two diastereomeric salts.

-

Salt Formation: Slowly add a solution of 0.5 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent to the amine solution. Using a sub-stoichiometric amount of the resolving agent ensures that only the least soluble salt preferentially crystallizes, leading to higher enantiomeric purity in the first crop.

-

Crystallization: Stir the mixture at room temperature and then cool it slowly (e.g., to 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The slow cooling is key to forming well-defined crystals and minimizing the co-precipitation of the more soluble diastereomer.

-

Isolation: Isolate the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly alkaline (>12). This deprotonates the chiral acid and liberates the free (3R)-azepan-3-amine.

-

Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (3R)-azepan-3-amine.

-

Validation: The enantiomeric purity of the final product must be confirmed. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.

Application in Pharmaceutical Synthesis: The Case of Besifloxacin

The primary industrial application of (3R)-azepan-3-amine is its role as a key building block in the synthesis of Besifloxacin , a fourth-generation fluoroquinolone antibiotic.[2] Besifloxacin is used to treat bacterial conjunctivitis and works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2]

The azepane moiety is not merely a structural component; its incorporation is critical to the drug's efficacy. The specific (3R) configuration and the seven-membered ring structure enhance the compound's bactericidal activity against both gram-positive and gram-negative bacteria.[2] A patent for a novel synthesis of the hydrochloride salt of (R)-3-amino-hexahydro azepane highlights its importance as the main structural part of Besifloxacin.[11]

The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of the azepane ring displaces a leaving group (typically a fluorine atom) on the fluoroquinolone core. The chirality at the C3 position of the azepane is maintained throughout this process and is essential for the final drug's interaction with its bacterial targets.[4]

Conclusion

(3R)-azepan-3-amine is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in drug design. Its unique seven-membered ring and defined chirality make it a high-value building block for creating complex and potent pharmaceuticals. The methodologies for its chiral resolution are a prime example of applying fundamental chemical principles to solve practical challenges in industrial synthesis. For researchers in drug discovery, a thorough understanding of the properties, synthesis, and applications of this key azepane derivative is crucial for the continued development of next-generation therapeutics.

References

- PubChem. (3R)-Azepan-3-amine Mandelate.

- De-code. (3R)

- PubChem. This compound.

- ProChemtrade. Exploring (R)

- PubChem. Azepan-3-amine.

- Maia, J., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

- Matrix Fine Chemicals. 3-(AZEPAN-1-YL)PROPAN-1-AMINE | CAS 3437-33-0. [Link]

- PubChem. 3-aminoazepan-2-one.

- Google Patents. (2018). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. CN108358845A.

- University of Glasgow. (2018).

- Goutham, R. A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

- The Royal Society of Chemistry. (2017).

- Singh, R., et al. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Wikipedia. Chiral resolution. [Link]

- Semantic Scholar. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 5. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. (3R)-Azepan-3-amine Mandelate | C14H22N2O3 | CID 171379288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (3R)-Azepan-3-amine Mandelate | De-code [de-code.co.in]

- 11. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]

physical and chemical properties of (R)-Azepan-3-amine

An In-Depth Technical Guide to (R)-Azepan-3-amine: Properties, Synthesis, and Applications

Section 1: Introduction & Core Characteristics

This compound, a chiral seven-membered heterocyclic amine, is a molecule of significant interest in modern pharmaceutical development. Its structural rigidity, combined with the stereospecific presentation of its primary amine, makes it a highly valuable chiral building block. This guide provides an in-depth analysis of its properties, synthesis, and applications, with a focus on the practical insights required by researchers in drug discovery and process development.

The primary driver for the escalating interest in this compound is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of the (R)-azepane moiety is critical to the drug's efficacy and bactericidal mechanism, which involves targeting bacterial DNA gyrase and topoisomerase IV. Beyond this established application, its unique topology makes it a compelling scaffold for novel chemical entities across various therapeutic areas.

Below is the fundamental structure of this compound, highlighting its key features: the seven-membered azepane ring, the primary amine at the C3 position, and the chiral center at C3.

Caption: Chemical structure of this compound.

Section 2: Physicochemical & Computed Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The data for this compound are summarized below. These parameters dictate everything from reaction solvent choice and purification strategy to storage conditions.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | (3R)-azepan-3-amine | [1] |

| CAS Number | 124932-43-0 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 180.9 ± 8.0 °C (at 760 mmHg) | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Refractive Index | 1.453 | |

| Flash Point | 69.6 ± 22.0 °C | |

| Topological Polar Surface Area | 38.1 Ų | [1][2] |

| XLogP3-AA (Computed) | -0.2 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Section 3: Synthesis & Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical challenge, as the stereochemistry is paramount for its biological function in the final active pharmaceutical ingredient (API). The choice of synthetic route is often a trade-off between cost, scalability, and enantiomeric purity.

Biocatalytic Approach: A Green Chemistry Perspective

A highly efficient and scalable method leverages biocatalysis to establish the crucial stereocenter.[3] This approach is favored in modern process chemistry for its high selectivity, mild reaction conditions, and reduced environmental impact compared to methods requiring expensive and toxic heavy metal catalysts. A key step in such a process is the asymmetric amination of a ketone precursor using an ω-transaminase, an enzyme engineered for high enantioselectivity.

The causality here is clear: the enzyme's active site is a chiral environment that preferentially catalyzes the conversion of the prochiral ketone to the (R)-amine, resulting in a product with high enantiomeric excess (ee).

Caption: Biocatalytic route to this compound.

Synthesis from Chiral Pool Starting Materials

Another robust strategy involves starting with a naturally occurring, enantiopure molecule—a "chiral pool" approach. For the synthesis of (R)-3-aminoazepane derivatives, D-lysine is an excellent starting material.[4] The synthesis involves the cyclization of the D-lysine-derived methyl ester to form an N-Boc protected 3-aminolactam. This lactam is then converted to an imido ester and subsequently hydrogenated to yield the desired protected amine.[4] This method's reliability stems from transferring the inherent chirality of the starting material directly to the product.

Section 4: Chemical Reactivity & Mechanistic Insights

The reactivity of this compound is dominated by its two nitrogen atoms: a secondary amine within the ring and a primary amine at the C3 position.

-

Nucleophilicity and Basicity : Both amine groups possess lone pairs of electrons, making the molecule a competent nucleophile and a Brønsted-Lowry base.[5] The primary amine is generally more sterically accessible and reactive in nucleophilic substitution and addition reactions, such as acylation (forming amides) and alkylation (forming secondary or tertiary amines).[6]

-

Intramolecular Reactions : The proximity of the two amine groups can facilitate intramolecular reactions or allow the molecule to act as a bidentate ligand in coordination chemistry.

-

Iminium Ion Formation : Like other cyclic amines, the secondary amine can react with carbonyls to form an iminium ion intermediate, which is a key step in reactions like reductive amination.[7][8]

Section 5: Application in the Synthesis of Besifloxacin

The most prominent application of this compound is its role as the C-7 side chain in Besifloxacin. In the synthesis, the secondary amine of the azepane ring acts as a nucleophile, displacing a fluorine atom on the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction.

The choice of this specific azepane derivative is not arbitrary. The seven-membered ring holds the primary amine in a specific conformational orientation that is crucial for binding to the bacterial topoisomerase enzymes. The (R)-stereochemistry is essential; the (S)-enantiomer would exhibit significantly different (and likely lower) biological activity.[6]

Caption: Incorporation of this compound into Besifloxacin.

Section 6: Analytical Characterization Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the carbon-hydrogen framework and stereochemistry.

-

Methodology :

-

Prepare a sample by dissolving ~10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

(Optional) For confirmation of N-H protons, add a drop of D₂O to the CDCl₃ sample, shake, and re-acquire the ¹H spectrum.

-

-

Expected ¹H NMR Results (in CDCl₃) :

-

N-H Protons : Broad signals corresponding to the three N-H protons (one from the secondary amine, two from the primary amine) would be expected in the 1.0-3.5 ppm range.[9] These peaks will disappear upon D₂O exchange.

-

C-H Protons : A series of complex, overlapping multiplets would appear between ~1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3) will be the most downfield (~2.5-3.5 ppm) due to the deshielding effect of the nitrogen.[9][10]

-

-

Expected ¹³C NMR Results (in CDCl₃) :

-

Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

-

The carbons directly bonded to nitrogen (C2, C7, and C3) will be the most downfield, typically appearing in the 37-65 ppm range.[11] The other aliphatic carbons (C4, C5, C6) will appear further upfield.

-

Protocol 2: Infrared (IR) Spectroscopy

-

Objective : To identify key functional groups.

-

Methodology :

-

Acquire a spectrum using an FT-IR spectrometer, typically as a thin film on a salt plate (NaCl or KBr) due to its liquid state.

-

-

Expected Results :

-

N-H Stretch : As a molecule with both primary and secondary amine groups, a complex absorption is expected in the 3200-3500 cm⁻¹ region. Primary amines typically show two sharp-to-medium bands (asymmetric and symmetric stretches), while secondary amines show one.[12][13] These will likely overlap to form a broad, multi-peaked signal.

-

N-H Bend : A characteristic scissoring vibration for the primary amine (-NH₂) is expected in the 1580-1650 cm⁻¹ region.[13]

-

C-N Stretch : Aliphatic C-N stretching vibrations will appear as medium-to-weak absorptions in the 1020-1250 cm⁻¹ fingerprint region.[13]

-

C-H Stretch : Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

Protocol 3: Mass Spectrometry (MS)

-

Objective : To confirm molecular weight and analyze fragmentation patterns.

-

Methodology :

-

Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for this polar, non-volatile molecule.

-

-

Expected Results :

-

Molecular Ion : According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (MW 114.19) is consistent with this rule.[9] In ESI positive mode, the base peak would be the protonated molecule [M+H]⁺ at m/z = 115.

-

Fragmentation : A characteristic fragmentation pathway for amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to the formation of stable iminium ions.

-

Section 7: Safety, Handling, & Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific GHS data for the pure (R)-enantiomer is not widely published, the data for the racemic mixture, Azepan-3-amine, provides a strong basis for handling procedures.

-

Hazards :

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

-

Handling :

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]

-

Section 8: References

-

Feng, Y., Luo, Z., Sun, G., Chen, M., Lai, J., Lin, W., Goldmann, S., Zhang, L., & Wang, Z. (2022). Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane: A Pharmaceutically Important Intermediate. Organic Process Research & Development, 26(4), 1048–1055. [Link]

-

Chemistry For Everyone. (2024, June 2). What Are Cyclic Amines? [Video]. YouTube. [Link]

-

Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(20), 3723-3728. [Link]

-

Quiroga, D., Borrego-Muñoz, P., & Coy-Barrera, E. (2023). Ring Closure Reactions for the Synthesis of Cyclic Imines: An Analysis from the 12 Principles of Green Chemistry and Circular Chemistry. Mini-Reviews in Organic Chemistry, 20(3), 285-308. [Link]

-

Neubauer, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2353–2364. [Link]

-

Schmalz, H.-G., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7145034, this compound. Retrieved January 10, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756445, Azepan-3-amine. Retrieved January 10, 2026, from [Link].

-

Ready, J. M., et al. (2010). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. The Journal of Organic Chemistry, 75(17), 5963–5969. [Link]

-

Wang, X., et al. (2018). Reaction of cyclic ketones with primary amines. Organic Chemistry Frontiers, 5, 229-233. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 10, 2026, from [Link]

-

Schmalz, H.-G., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

NIST. (n.d.). 1H-Azepin-1-amine, hexahydro-. NIST Chemistry WebBook, SRD 69. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Valle, M. (n.d.). Synthesis of a Trihydroxylated Aminoazepane From. Amanote Research. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Viet, T. D., Xuan, T. D., & La, A. H. (2023). ¹³C-NMR spectrum of the mixture of α-amyrin and β-amyrin measured in CDCl3 (125 MHz). ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Glycoscience. (n.d.). Azepane. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

Sources

- 1. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy (S)-Azepan-3-amine hydrochloride [smolecule.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemscene.com [chemscene.com]

(R)-Azepan-3-amine solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of (R)-Azepan-3-amine

Introduction

This compound, identified by CAS Number 124932-43-0, is a pivotal heterocyclic amine intermediate in modern pharmaceutical synthesis.[1] Its seven-membered azepane ring structure and chiral amine functionality make it a valuable building block, most notably in the production of the fourth-generation fluoroquinolone antibiotic, Besifloxacin hydrochloride. The successful integration of this intermediate into a drug substance manufacturing process, and the ultimate safety and efficacy of the final drug product, are critically dependent on a thorough understanding of its fundamental physicochemical properties: solubility and stability.

This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data but the scientific rationale behind the experimental protocols required to generate and validate these critical parameters.

Physicochemical Properties of this compound

A baseline understanding of the compound's physical properties is essential before embarking on solubility or stability studies. These properties, summarized in Table 1, influence everything from solvent selection to analytical method development.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 124932-43-0 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 69.6 ± 22.0 °C | |

| pKa (Predicted) | ~10-11 (for the primary amine) | Predicted based on similar aliphatic amines |

| logP (Predicted) | -0.2 | [1][2] |

Part 1: Solubility Profile Characterization

Solubility is a critical determinant of a compound's bioavailability and its behavior during formulation. The presence of two amine groups in this compound suggests the ability to form hydrogen bonds, which governs its interaction with various solvents.[3]

Theoretical Solubility Considerations

The structure of this compound—a small aliphatic amine—suggests the following:

-

Aqueous Solubility: Due to the presence of two nitrogen atoms with lone-pair electrons and N-H bonds, the molecule can act as both a hydrogen bond donor and acceptor.[3] This facilitates solubility in polar protic solvents like water. As an amine, its aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the amine groups are protonated to form more soluble ammonium salts.[4]

-

Organic Solvent Solubility: The six-carbon aliphatic backbone imparts some non-polar character. Therefore, it is expected to be soluble in a range of polar organic solvents such as alcohols (methanol, ethanol), and potentially less soluble in non-polar solvents like hexanes.[4][5] The principle of "like dissolves like" is the guiding factor for solvent selection in experimental studies.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and self-validating system because it measures the concentration of a solution that has reached a true thermodynamic equilibrium with an excess of the solid solute.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes fully saturated.

-

Prolonged Equilibration (24-72h): Guarantees that the system reaches thermodynamic equilibrium, avoiding underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent; precise control is crucial for reproducibility.

-

Filtration: A 0.45 µm filter is used to remove all undissolved particles, ensuring that the analyzed sample represents only the dissolved compound.

-

Quantification by HPLC: A validated, stability-indicating HPLC method provides the necessary specificity and sensitivity to accurately measure the compound's concentration without interference from potential impurities.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected test solvent (e.g., Water, pH 3.0 buffer, pH 7.4 buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C) for at least 48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 2 hours to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV method.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile

The experimental results should be compiled into a clear and concise table for easy comparison.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Purified Water | 25 | Experimental Data | |

| 0.1 N HCl (pH ~1) | 25 | Experimental Data | |

| pH 7.4 Phosphate Buffer | 25 | Experimental Data | |

| Methanol | 25 | Experimental Data | |

| Ethanol | 25 | Experimental Data | |

| Dichloromethane | 25 | Experimental Data | |

| Hexane | 25 | Experimental Data |

Part 2: Stability Profile and Forced Degradation

Stability testing is fundamental to identifying potential degradation pathways, developing stable formulations, and establishing a re-test period or shelf life.[7] Forced degradation (stress testing) is an essential component of this process, providing insight into the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated storage.[8][9]

Theoretical Stability Considerations

The chemical structure of this compound suggests potential liabilities:

-

Oxidation: The primary and secondary amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[9] This is often one of the most common degradation pathways for amines.

-

Hydrolysis: While the azepane ring itself is a stable saturated system, extreme pH conditions could potentially promote degradation, although this is less likely than for molecules containing labile groups like esters or amides.[9][10]

-

Thermal and Photolytic Stress: High energy input from heat or light can induce degradation, though the specific pathways for this saturated amine are not immediately obvious without experimental data.

Experimental Protocol: Forced Degradation Study

A forced degradation study is designed to achieve 5-20% degradation of the drug substance.[11] This level of degradation is sufficient to demonstrate the specificity of the analytical method without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.

Causality Behind Experimental Choices:

-

Stress Conditions: A standard panel of hydrolytic, oxidative, thermal, and photolytic conditions is used as recommended by ICH guidelines to cover all likely degradation pathways.[7][8]

-

Stability-Indicating Method: The cornerstone of a stability study is a validated analytical method (typically HPLC with UV and/or MS detection) that can resolve the parent peak from all process impurities and degradation products.[11][12] Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.

-

Mass Balance: A good stability study should demonstrate mass balance, where the sum of the increase in degradation products is approximately equal to the decrease in the parent compound, confirming that all significant degradants are being detected.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the stock solution at 60 °C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.

Visualization: Forced Degradation Study Workflow

The following diagram outlines the parallel workflow for conducting a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Stability Summary

Results from the forced degradation study should be summarized to provide a clear overview of the compound's liabilities.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration (h) | % Assay Remaining | No. of Degradants | Observations (e.g., Major Degradant >1%) |

| 0.1 N HCl, 60°C | 24 | Experimental Data | Experimental Data | |

| 0.1 N NaOH, RT | 24 | Experimental Data | Experimental Data | |

| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | |

| Thermal, 60°C | 24 | Experimental Data | Experimental Data | |

| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for efficient process development, rational formulation design, and regulatory success. The theoretical considerations and detailed experimental protocols outlined in this guide provide a robust framework for generating the high-quality data required by drug development professionals. By systematically evaluating how this compound behaves in various solvents and under stress, scientists can mitigate risks, ensure product quality, and accelerate the delivery of safe and effective medicines.

References

- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Google Cloud.

- Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022).

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

- (3R)

- Azepan-3-amine. (n.d.). PubChem.

- Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). PubMed.

- This compound. (n.d.). PubChem.

- azepan-3-amine. (n.d.). CymitQuimica.

- Amines and Heterocycles. (2020). Course Hero.

- The Chemistry Of Azepines And Their Deriv

- Are amines soluble in organic solvents? (2018). Quora.

- Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). Slideshare.

- Physical Properties of Amines. (n.d.). BYJU'S.

- Properties of amines. (n.d.). Lumen Learning.

- Structure and Properties of Amines. (2024). Chemistry LibreTexts.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Crimson Publishers.

- This compound. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemicalBook.

- Buy (S)-Azepan-3-amine hydrochloride. (n.d.). Smolecule.

- This compound. (n.d.). BLD Pharm.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Manufacturing.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.

- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).

Sources

- 1. This compound | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. jopir.in [jopir.in]

- 11. longdom.org [longdom.org]

- 12. chromatographyonline.com [chromatographyonline.com]

The Azepane Scaffold: A Journey from Foundational Chemistry to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in the landscape of medicinal chemistry. Its unique conformational flexibility and capacity for stereospecific functionalization have established it as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1] This guide provides a comprehensive exploration of the discovery and history of azepane compounds, from their conceptual genesis in the late 19th century to the sophisticated synthetic strategies and therapeutic applications of the modern era.

Part 1: The Genesis of a Scaffold: Early Explorations and the Rise of ε-Caprolactam

The story of azepane is inextricably linked to its lactam precursor, ε-caprolactam. While the direct synthesis of the parent azepane ring, also known as hexamethyleneimine, was a later development, the foundational work on ε-caprolactam in the late 19th and early 20th centuries laid the critical groundwork.

One of the earliest significant contributions came in 1899 from the German chemists S. Gabriel and T. A. Maas. Their research, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of ε-caprolactam through the cyclization of ε-aminocaproic acid.[2] This intramolecular condensation provided the first viable route to the seven-membered lactam that would later become a cornerstone of both polymer chemistry, as the monomer for Nylon-6, and synthetic organic chemistry.

Shortly thereafter, in 1900, another German chemist, Otto Wallach, reported an alternative and now-famous approach to ε-caprolactam in Justus Liebigs Annalen der Chemie. Wallach employed the Beckmann rearrangement of cyclohexanone oxime, a reaction that has since become a classic and industrially significant method for the synthesis of this key intermediate.[2]

The direct synthesis of azepane (hexamethyleneimine) from its lactam precursor followed. Early methods focused on the reduction of the amide functionality within the ε-caprolactam ring. Industrial processes were later developed involving the catalytic hydrogenation of ε-caprolactam, often using cobalt-based catalysts, to produce hexamethyleneimine in high yield.[3] Another industrial route involves the catalytic deamination of hexamethylenediamine.[4]

Part 2: Pioneering Insights into Medium-Sized Rings: The Influence of Vladimir Prelog

While not directly focused on the initial discovery of azepane, the work of Nobel laureate Vladimir Prelog on medium-sized rings (8-12 membered) in the mid-20th century provided profound insights into their unique stereochemistry and reactivity.[5][6] Prelog's research on acyloin condensation to synthesize these rings and his explanation of their "nonclassical" strain due to energetically unfavorable conformations were groundbreaking.[6][7] His contributions to the understanding of stereoisomerism, culminating in the Cahn-Ingold-Prelog (CIP) priority rules, furnished the essential language for describing the complex three-dimensional structures of molecules like functionalized azepanes.[8][9] This theoretical framework became indispensable for the rational design and synthesis of stereochemically defined azepane-based therapeutics.

Part 3: Modern Synthetic Methodologies for the Azepane Core

The demand for structurally diverse and stereochemically pure azepane derivatives in drug discovery has driven the development of a wide array of sophisticated synthetic strategies. These methods offer chemists precise control over the construction and functionalization of the seven-membered ring.

The Beckmann Rearrangement: A Classic Transformed

The Beckmann rearrangement of cyclohexanone oxime remains a cornerstone for the industrial production of ε-caprolactam, the primary precursor to the parent azepane.[10][11] The reaction is typically catalyzed by strong acids, such as sulfuric acid or oleum.[12][13]

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam [12]

-

Materials:

-

Cyclohexanone oxime

-

85% Sulfuric acid

-

Decolorizing carbon

-

50% Sodium hydroxide solution

-

-

Procedure:

-

In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.

-

Gently heat the mixture with a low flame while swirling until the first bubbles appear.

-

Immediately remove the beaker from the heat and allow the exothermic reaction to subside.

-

For larger scale reactions, transfer the resulting acidic solution of ε-caprolactam to a larger flask and repeat the process with additional portions of the oxime.

-

Dilute the combined acidic solution with 2.5 L of water and add 5 g of decolorizing carbon. Boil gently for 1.5 hours.

-

Filter the solution and neutralize it to litmus paper with 50% sodium hydroxide solution.

-

Add another 5 g of decolorizing carbon, boil for 30 minutes, and filter. The resulting solution contains ε-caprolactam.

-

The following diagram illustrates the mechanism of the Beckmann Rearrangement:

Caption: Mechanism of the Beckmann Rearrangement.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of the unsaturated azepine ring, which can then be reduced to the saturated azepane.[14][15] This method utilizes ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to cyclize a diene precursor.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [14]

-

Step 1: Synthesis of the Diene Precursor

-

Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM. The organic layers are dried over MgSO₄, filtered, and concentrated to yield the aza-Michael adduct.

-

The adduct is then allylated using allyl bromide and a base like TEA to afford the diene precursor.

-

-

-

Step 2: Ring-Closing Metathesis

-

Materials: Diene precursor, Grubbs catalyst (e.g., Grubbs II), degassed solvent (e.g., toluene or DCM).

-

Procedure:

-

Dissolve the diene precursor in the degassed solvent under an inert atmosphere.

-

Add the Grubbs catalyst (typically 1-5 mol%).

-

Heat the reaction mixture (e.g., to 40-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction and purify the resulting unsaturated azepine by column chromatography.

-

-

-

Step 3: Reduction to Azepane

-

The unsaturated azepine is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final azepane scaffold.

-

The following diagram illustrates the RCM workflow:

Caption: RCM Workflow for Azepane Synthesis.

Dearomative Ring Expansion of Nitroarenes

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[16] This method transforms a six-membered aromatic ring into a seven-membered azepane ring in a two-step process, offering rapid access to complex and polysubstituted azepanes.[16]

Part 4: The Azepane Scaffold in Nature and Medicine

The azepane motif is not only a product of synthetic chemistry but is also found in a variety of natural products with potent biological activities.

-

(-)-Balanol: A fungal metabolite that is a potent inhibitor of protein kinase C.[17][18][19] Its synthesis has been a significant challenge, showcasing various strategies for constructing the functionalized azepane core.[17][20]

-

Stenusine: An alkaloid found in the defensive secretions of rove beetles of the genus Stenus.[21][22][23]